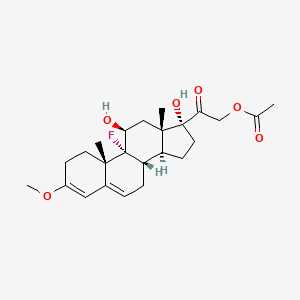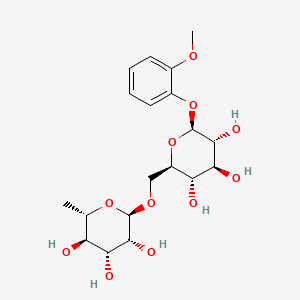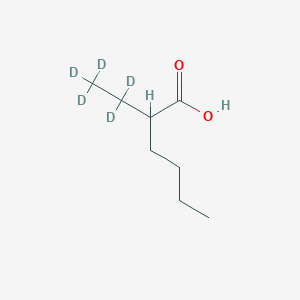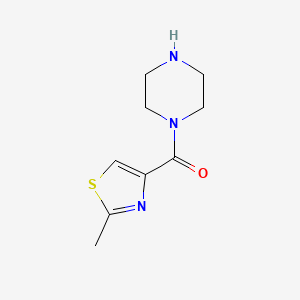
Escitalopram Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Escitalopram Amide: is a derivative of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Escitalopram Amide typically begins with escitalopram or its precursor compounds.
Amidation Reaction: The key step involves the conversion of a carboxylic acid or ester group in escitalopram to an amide group. This can be achieved using reagents such as ammonia or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Escitalopram Amide can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: Escitalopram Amide can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology:
Neurotransmitter Studies: this compound can be used in studies investigating the role of serotonin in the brain and its impact on mood and behavior.
Medicine:
Antidepressant Research: It is studied for its potential antidepressant effects and compared with other SSRIs to understand its efficacy and safety profile.
Industry:
Pharmaceutical Manufacturing: this compound can be used in the development of new antidepressant medications.
Mecanismo De Acción
Molecular Targets and Pathways:
Serotonin Transporter (SERT): Escitalopram Amide, like escitalopram, targets the serotonin transporter, inhibiting the reuptake of serotonin into presynaptic neurons.
Allosteric Modulation: It may also exhibit allosteric effects on the serotonin transporter, enhancing its binding affinity and prolonging its action.
Effects:
Increased Serotonin Levels: By inhibiting serotonin reuptake, this compound increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Antidepressant Effects: The increased serotonin levels contribute to its antidepressant effects, improving mood and reducing symptoms of depression.
Comparación Con Compuestos Similares
Escitalopram: The parent compound, which is a widely used SSRI.
Citalopram: A racemic mixture of escitalopram and its R-enantiomer.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness:
Amide Functional Group: The presence of the amide group in Escitalopram Amide can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Potential for Enhanced Efficacy: The amide modification may enhance its binding affinity to the serotonin transporter or alter its interaction with other molecular targets, potentially leading to improved therapeutic effects.
Propiedades
Fórmula molecular |
C20H23FN2O2 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide |
InChI |
InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24)/t20-/m0/s1 |
Clave InChI |
LYYWQJNKWCANAC-FQEVSTJZSA-N |
SMILES isomérico |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
SMILES canónico |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)












![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
